8-(Trifluoromethyl)quinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPMNPSTKBBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Profiles and Elucidation of Molecular Mechanisms for 8 Trifluoromethyl Quinazolin 2 Amine Analogues
Immunomodulatory Research: Toll-like Receptor (TLR) Agonism and Cytokine Induction
Selective TLR7 Agonist Activity in Trifluoromethylated Quinazolin-4-amines and Related Structures
Trifluoromethylated quinazolin-4-amines have been identified as selective agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses. sciforum.netnih.gov Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.
The selective agonist activity of these compounds is attributed to specific structural features. Structure-activity relationship (SAR) studies have revealed that a secondary or tertiary amine at the 4-position of the 2-(trifluoromethyl)quinazoline scaffold is crucial for potent TLR7 agonism. sciforum.netnih.gov These substitutions can be either small, flexible alkyl groups or bulkier, rigid aliphatic rings.
One notable example is N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine, which has demonstrated selective TLR7 agonist activity with an EC50 of 16.8 µM. sciforum.netnih.gov The trifluoromethyl group at the 2-position of the quinazoline (B50416) ring is a key contributor to this activity, highlighting the importance of this functional group in the design of selective TLR7 agonists. sciforum.netnih.gov
Table 1: Selective TLR7 Agonist Activity of a Trifluoromethylated Quinazolin-4-amine Analog
| Compound | EC50 (µM) for TLR7 Agonism |
|---|---|
| N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine | 16.8 sciforum.netnih.gov |
Analysis of Cytokine Production Profiles (e.g., IL-6, IL-8)
The activation of TLR7 by trifluoromethylated quinazoline analogues leads to the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). sciforum.netnih.gov These cytokines play a pivotal role in orchestrating the immune response. IL-6 is a pleiotropic cytokine with a wide range of functions, including the regulation of inflammation and the maturation of B-cells. IL-8 is a chemokine that is primarily responsible for the recruitment of neutrophils to the site of inflammation.
Studies have shown that compounds such as N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine are capable of inducing increased levels of both IL-6 and IL-8. sciforum.netnih.gov This demonstrates the potential of these compounds as immunomodulators that can enhance the innate immune response. The ability to stimulate the production of these specific cytokines is a key aspect of their biological activity profile and is directly linked to their TLR7 agonist activity.
Research on Antimicrobial and Antifungal Properties of Trifluoromethylated Quinazolines
Quinazoline derivatives, including those containing a trifluoromethyl group, have been the subject of extensive research due to their broad-spectrum antimicrobial and antifungal activities. nih.govijpsdronline.comsemanticscholar.orgcbijournal.com The incorporation of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved antimicrobial efficacy.
The antimicrobial activity of these compounds has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Similarly, their antifungal properties have been observed against various fungal pathogens. nih.govnih.gov The mechanism of action for their antimicrobial and antifungal effects is believed to involve the disruption of the microbial cell wall and interference with DNA synthesis. nih.govsemanticscholar.org
Table 2: Representative Antimicrobial and Antifungal Activity of Quinazolinone Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Fused Pyridazine-Quinazolinone | Aspergillus niger | 32 | nih.gov |
| Fused Pyridazine-Quinazolinone | Candida albicans | 32 | nih.gov |
| Fused Pyrolo-Quinazolinone | Bacillus subtilis | 32 | nih.gov |
| Anthranilic Acid Derivative | Pseudomonas aeruginosa | 32 | nih.gov |
| 2-phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine | MGC-803 (human gastric carcinoma cell line) | IC50: 0.85 µM | mdpi.com |
Antimycobacterial Mechanisms (e.g., Glycerol-Dependent Activity)
Trifluoromethylated quinazolines have also shown promise as antimycobacterial agents. One of the proposed mechanisms for their activity against Mycobacterium tuberculosis involves the targeting of glycerol (B35011) metabolism. It has been observed that the potency of some antimycobacterial compounds is influenced by the availability of glycerol, suggesting that the inhibition of glycerol metabolism could be a key factor in their efficacy.
Furthermore, research on quinazoline derivatives has indicated that their antimycobacterial effects may also be linked to the disruption of intracellular ATP homeostasis and the induction of DNA damage in mycobacteria. nih.gov This multi-faceted mechanism of action makes these compounds attractive candidates for the development of new anti-tuberculosis drugs.
Antifungal Spectrum and Efficacy in In Vitro Assays
The antifungal activity of trifluoromethylated quinazolinones has been evaluated against a variety of fungal species in in vitro assays. These studies have demonstrated that these compounds can exhibit significant inhibitory effects against clinically relevant fungi.
For instance, certain quinazolinone derivatives have shown good activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) in the range of 32 to 64 µg/mL. nih.gov The structure-activity relationships of these compounds suggest that the nature and position of substituents on the quinazolinone ring play a crucial role in determining their antifungal potency and spectrum. nih.gov
Investigations into Anti-Inflammatory Mechanisms of Action
In addition to their immunomodulatory and antimicrobial properties, trifluoromethylated quinazolines have been investigated for their anti-inflammatory effects. cbijournal.commdpi.commdpi.com The anti-inflammatory activity of these compounds is often linked to their ability to modulate the production of key inflammatory mediators.
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)
One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production. nih.gov Nitric oxide is a signaling molecule that plays a complex role in inflammation. While it has protective effects at low concentrations, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to tissue damage and the perpetuation of the inflammatory response.
Several quinazoline derivatives have been shown to inhibit NO production in a dose-dependent manner in macrophage cell lines. nih.gov This inhibition is often due to the suppression of iNOS gene expression. nih.gov The ability of these compounds to downregulate NO production highlights their potential as therapeutic agents for inflammatory conditions.
Table 3: Inhibition of Nitric Oxide Production by Quinazoline Derivatives
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
|---|---|---|---|
| 3-Amino-4-(para-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | RAW 264.7 | 0.19 | semanticscholar.org |
| 3-Amino-4-(para-carboxylic acid)-1H-pyrazolo[4,3-c]quinoline | RAW 264.7 | 0.22 | semanticscholar.org |
| 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline | RAW 264.7 | 0.39 | semanticscholar.org |
Modulation of Inflammatory Signaling Pathways (e.g., TLR4)
Toll-like receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. TLR4, in particular, is well-known for its role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. The activation of NF-κB results in the transcription of numerous pro-inflammatory genes, including cytokines and chemokines, which are central to the inflammatory process.
Research into the quinazoline scaffold has revealed its potential to interact with and modulate these critical inflammatory pathways.
Interaction with the TLR4 Signaling Complex:
Studies have identified substituted 4-aminoquinazolines as selective ligands for the TLR4/MD2 complex. magtechjournal.comnih.gov This interaction can lead to the activation of NF-κB, suggesting that the quinazoline core structure is recognized by components of the TLR4 signaling pathway. magtechjournal.comnih.gov Computational models have indicated that these compounds can bind to the MD-2 co-receptor, a key component of the TLR4 signaling complex. nih.gov While these findings pertain to 4-aminoquinazolines, they establish the general capability of the quinazoline scaffold to engage with the TLR4 pathway.
Inhibition of Downstream NF-κB Signaling:
More directly relevant to anti-inflammatory activity, certain quinazolin-2-amine derivatives have demonstrated the ability to inhibit the NF-κB signaling pathway. For instance, a study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives found that a lead compound significantly reduced the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.gov This inhibition of NF-κB activation is a key mechanism for controlling inflammation. The study also noted a marked decrease in the production of reactive oxygen species (ROS) and the downregulation of the NLRP3 inflammasome components. nih.gov
The trifluoromethyl group, a key feature of 8-(Trifluoromethyl)quinazolin-2-amine, is known to be an important substituent in modulating the activity of various bioactive molecules. While direct evidence for its role in TLR4 modulation by quinazolin-2-amines is lacking, its presence in other heterocyclic compounds has been linked to the modulation of other TLRs, such as TLR7 and TLR8.
Structure-Activity Relationships of Related Quinazolines:
The anti-inflammatory potential of quinazoline derivatives is influenced by the nature and position of substituents on the quinazoline ring. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have highlighted that substitutions at the 2, 3, 6, and 8 positions can significantly impact their biological activities. nih.gov Specifically, the presence of a halogen atom at the 8-position has been noted to improve the antimicrobial activities of some quinazolinones, a field of study often intertwined with inflammation research. nih.gov
While specific data tables detailing the modulation of TLR4 by this compound analogues are not available, the table below summarizes the observed effects of structurally related quinazoline derivatives on key components of inflammatory signaling pathways, drawing a plausible, though indirect, connection.
| Compound Class | Target Pathway/Molecule | Observed Effect | Reference |
| Substituted 4-Aminoquinazolines | TLR4/MD2 Complex | Activation, leading to NF-κB stimulation | magtechjournal.comnih.gov |
| Fluorine-Substituted Benzo[h]quinazolin-2-amines | NF-κB (IκBα, p65), NLRP3 Inflammasome | Inhibition of phosphorylation and downregulation | nih.gov |
Structure Activity Relationship Sar and Rational Design Principles for Trifluoromethylated Quinazoline 2 Amines
Correlating Substituent Effects (especially Trifluoromethyl and Amino Group) with Biological Potency
The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. The 8-(Trifluoromethyl)quinazolin-2-amine molecule incorporates two key functional groups—a trifluoromethyl (-CF3) group at the C8 position and an amino (-NH2) group at the C2 position—each contributing distinct electronic and steric properties that influence its interaction with biological targets.
The Trifluoromethyl Group (-CF3) at C8:
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Placing this group on the quinazoline ring can significantly impact the molecule's properties:
Electronic Effects: The -CF3 group can alter the electron density of the quinazoline ring system, affecting its pKa and hydrogen bonding capacity. This modification can influence how the molecule interacts with amino acid residues within a target protein's binding pocket.
Lipophilicity: The -CF3 group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body.
While direct SAR studies on 8-trifluoromethyl quinazolines are limited, research on related quinazoline structures provides valuable insights. For instance, studies on other heterocyclic systems have shown that the introduction of a trifluoromethyl group can lead to enhanced biological activity. researchgate.net However, in some cases, the strong electron-withdrawing nature of the -CF3 group has been shown to decrease the inhibitory activity of certain quinazoline derivatives against specific cell lines when compared to other substituents like a bromo group.
The Amino Group (-NH2) at C2:
The 2-amino group is a critical feature for many biologically active quinazolines. Its primary role is often to act as a hydrogen bond donor, forming crucial interactions with the target protein.
Hydrogen Bonding: The -NH2 group can establish key hydrogen bonds with amino acid residues such as aspartate, glutamate, or backbone carbonyls in the hinge region of kinases, a common target for quinazoline-based inhibitors. The presence of amine groups at the C2 and C4 positions has been shown to be beneficial for the inhibition of enzymes like adenosine/guanosine nucleoside ribohydrolase. digitellinc.com
Basicity and Solubility: The amino group imparts basic properties to the molecule, allowing for salt formation, which can improve aqueous solubility and facilitate formulation.
Point of Attachment: The 2-amino position serves as a versatile point for further chemical modification, allowing for the introduction of various side chains to explore and optimize interactions with different regions of the target's binding site.
The combination of an electron-withdrawing group at the C8 position and a hydrogen-bonding donor at the C2 position creates a unique electronic and structural profile for this compound, suggesting its potential for specific and potent interactions with biological targets. SAR studies on 2,3,8-trisubstituted-4(3H)-quinazoline derivatives have indicated that substitutions at the C8 position play a significant role in modulating biological activity. researchgate.net
| Substituent | Position | General Effect on Biological Activity |
|---|---|---|
| Trifluoromethyl (-CF3) | General | Increases lipophilicity and metabolic stability. Strong electron-withdrawing nature can modulate target binding affinity. |
| Amino (-NH2) | C2 | Acts as a crucial hydrogen bond donor, essential for anchoring the molecule in the binding site of many targets, particularly kinases. |
| Amino (-NH2) | C4 | Often involved in key hydrogen bonding interactions with the hinge region of protein kinases. nih.gov |
| Methoxy (-OCH3) | C6, C7 | Can enhance potency and influence selectivity, often involved in interactions with the solvent-exposed region of binding pockets. |
Stereochemical Considerations and Chiral Influences on Bioactivity
While the core structure of this compound itself is achiral, stereochemistry can become a critical factor when chiral centers are introduced through substitution, typically on the amino group at the C2 position or other positions on the quinazoline ring. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological targets like enzymes and receptors.
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer (the distomer) may have a much lower affinity or even interact with a different target, potentially causing off-target effects.
For quinazoline derivatives, the introduction of a chiral side chain can orient other functional groups in a spatially specific manner, which can either enhance or diminish the key interactions required for biological activity. For example, if a chiral substituent is attached to the 2-amino group, the resulting diastereomers could position a key pharmacophoric feature in or out of an optimal binding pocket.
Elucidation of Pharmacophoric Features for Specific Target Interactions
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline-2-amine derivatives, pharmacophore models are crucial for understanding their interaction with specific targets and for designing new, more potent inhibitors.
Based on extensive research on quinazoline-based inhibitors, particularly those targeting protein kinases, a general pharmacophore model can be proposed:
Hydrogen Bond Donor: The 2-amino group is a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. This interaction is fundamental for anchoring the molecule.
Aromatic Ring System: The quinazoline ring itself provides a rigid scaffold that fits into the hydrophobic pocket of the active site. It often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine.
Hydrogen Bond Acceptor: The nitrogen atoms within the quinazoline ring (N1 and N3) can act as hydrogen bond acceptors, forming additional stabilizing interactions with the target protein.
Hydrophobic/Electron-Withdrawing Region: The 8-position, occupied by the trifluoromethyl group, likely points towards a specific hydrophobic pocket. The -CF3 group can contribute to binding affinity through favorable hydrophobic and van der Waals interactions.
Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on various quinazoline derivatives have helped to refine these models for specific targets. For example, a pharmacophore model for pyrazolylaminoquinazoline derivatives as FGFR2 inhibitors identified five essential features: one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings. researchgate.net Similarly, a model for quinazoline-based iNOS inhibitors identified a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring as key features. worldscientific.com These studies highlight the importance of the spatial arrangement of these features for potent and selective inhibition.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | 2-Amino group (-NH2) | Interaction with hinge region of kinases (e.g., with backbone carbonyls). |
| Hydrogen Bond Acceptor (HBA) | Quinazoline ring nitrogens (N1, N3) | Interaction with hydrogen bond donor residues in the active site. |
| Aromatic Ring (AR) | Fused quinazoline ring system | π-π stacking and hydrophobic interactions. |
| Hydrophobic Group (H) | 8-Trifluoromethyl group (-CF3) | Interaction with hydrophobic sub-pockets in the binding site. |
Optimization Strategies for Selectivity and Potency through Structural Modification
Rational drug design often involves a systematic process of structural modification to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed to enhance its biological profile.
Modification of the 2-Amino Group:
The 2-amino group is a prime target for modification. While the primary amine is crucial for hydrogen bonding, attaching different substituents can probe additional binding pockets and improve selectivity.
Alkylation/Arylation: Introducing small alkyl or aryl groups can modulate the basicity and steric profile of the amine. This can lead to new interactions or alter the molecule's orientation in the binding site.
Acylation: Converting the amine to an amide can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and larger substituents, potentially accessing different regions of the active site. For example, quinazolinone-2-carboxamide derivatives have been explored as antimalarial agents. acs.org
Modification of the Quinazoline Core:
While the core is often kept intact to maintain the essential pharmacophoric features, substitutions at other positions on the benzene ring (C5, C6, C7) can fine-tune the electronic properties and introduce new points of interaction.
Positions C6 and C7: These positions are often solvent-exposed in kinase binding sites. Introducing small, polar groups like methoxy (-OCH3) or morpholine can improve solubility and lead to additional interactions, thereby enhancing potency and selectivity. mdpi.comnih.gov
Position C8: The effect of the trifluoromethyl group at this position is significant. Exploring other substituents at C8, such as halogens (Cl, Br) or small alkyl groups, can help to understand the steric and electronic requirements of the corresponding binding pocket. SAR studies on 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitors showed that substituents at the C8 position fit into a channel pointing toward the solvent-exposed region. nih.gov
Scaffold Hopping and Bioisosteric Replacement:
If the quinazoline core itself presents issues (e.g., poor pharmacokinetics or off-target toxicity), bioisosteric replacement can be considered. This involves replacing the quinazoline scaffold with another heterocyclic system that maintains the key pharmacophoric features. For instance, pyrido[3,2-d]pyrimidines have been investigated as bioisosteres for quinazolines in the design of multi-targeting agents for Alzheimer's disease. researchgate.net
The goal of these optimization strategies is to achieve a balance between high potency for the desired target and low affinity for off-targets, leading to a more selective and effective therapeutic agent.
Computational and Theoretical Studies in the Research of Trifluoromethylated Quinazoline 2 Amines
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 8-(Trifluoromethyl)quinazolin-2-amine, to a macromolecular target, typically a protein.
Molecular docking simulations are crucial for predicting how trifluoromethylated quinazoline-2-amines fit into the binding site of a target protein. These simulations generate various possible binding poses and rank them using a scoring function, which estimates the binding free energy. For instance, in studies of quinazoline (B50416) derivatives targeting protein kinases like Aurora A, docking is used to predict how the quinazoline core orients within the ATP-binding pocket. nih.gov The trifluoromethyl group at the 8-position is particularly significant; its electron-withdrawing nature and steric bulk can influence the molecule's orientation to achieve favorable interactions and higher binding affinity. nih.gov
The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding energetics. Studies on quinazoline derivatives targeting Werner (WRN) helicase and other kinases have demonstrated that compounds with lower (more negative) docking scores often exhibit better inhibitory activity in experimental assays. researchgate.net For example, docking studies of quinazoline derivatives against the Janus kinase 2 (JAK2) enzyme have been used to identify novel inhibitors by predicting their binding energies and interaction patterns within the hydrophobic region of the active site. nih.gov
| Compound Class | Target Protein | Key Findings from Docking | Reference |
| Quinazoline Derivatives | JAK2 | The quinazoline template occupied a hydrophobic region, and a 6-OMe group formed a key hydrogen bond. | nih.gov |
| 2-(Trifluoromethyl) quinoline-4-amine Derivatives | WRN Helicase | Compounds 5b and 15 showed strong binding to the WRN protein with docking scores of -9.34 and -8.87 kcal/mol, respectively. | researchgate.net |
| 8-Fluoroquinazoline-4-carboxylic Acid Derivatives | Aurora A Kinase | The fluorine group on the quinazoline ring was found to have a significant impact on binding to the hinge region through additional interactions. | nih.gov |
A primary outcome of molecular docking is the identification of key amino acid residues that form critical interactions with the ligand. For the quinazoline scaffold, these interactions commonly include:
Hydrogen Bonds: The nitrogen atoms in the quinazoline ring (N-1 and N-3) and the 2-amino group are potent hydrogen bond donors and acceptors. Docking studies on EGFR inhibitors revealed that the N-1 of the quinazoline core frequently forms a hydrogen bond with the backbone NH of a methionine residue (Met793) in the hinge region. nih.gov
Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazoline core provides a surface for hydrophobic and π-π stacking interactions. In studies of small-molecule PD-L1 inhibitors, the 8-substituted quinazoline moiety was shown to occupy a cylindrical hydrophobic channel composed of residues like Met115 and Ala121. nih.gov
Halogen Bonds: The trifluoromethyl group at the C-8 position can participate in halogen bonding and other non-covalent interactions, which can enhance binding affinity and specificity. nih.gov
Docking analyses of various quinazoline derivatives have identified recurring interaction hotspots across different protein targets. For example, key residues for DNA gyrase binding include GLU50 and ASN46, while for NF-κB, residues like Arg54 and Tyr57 are crucial. researchgate.netnih.gov
| Target Protein | Key Interacting Residues for Quinazoline Scaffolds | Type of Interaction | Reference |
| EGFR Kinase | Met793, Asp800 | Hydrogen Bonding, Ionic Bonds | nih.gov |
| PD-L1 | Met115, Ala121 | Hydrophobic Interactions | nih.gov |
| NF-κB | Arg54, Tyr57, Cys59, Glu60 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| JAK2 | Leu855, Leu932, Arg980 | Hydrophobic Interactions, Hydrogen Bonding | nih.gov |
| Aurora A Kinase | Val147, Glu211, Tyr212, Ala213 | Hydrophobic and Halogen Interactions | nih.gov |
Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein. jchemlett.com
For quinazoline-based inhibitors, MD simulations can validate the interactions predicted by docking. Studies on EGFR tyrosine kinase inhibitors have used MD simulations to confirm that key hydrogen bonds, such as the one between the quinazoline's N-1 atom and Met769, are maintained throughout the simulation, indicating a stable binding mode. nih.govsemanticscholar.org These simulations also provide insights into the role of water molecules in mediating interactions and help calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. nih.gov
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity. physchemres.orgajchem-a.comacs.org
Key parameters derived from QM calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer within the molecule and its interactions with other species. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding.
Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and its propensity to engage in electrostatic interactions.
For this compound, the strongly electron-withdrawing trifluoromethyl group at the C-8 position significantly influences the electronic structure of the quinazoline ring, which can be precisely modeled by QM calculations. jcchems.com These calculations can also be used to predict pKa values and study reaction mechanisms. researchgate.net
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large compound databases are docked into the target's binding site, and molecules are ranked based on their predicted binding affinity. SBVS has been successfully used to identify novel quinazoline-based inhibitors for targets like JAK2. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methodologies are used. These approaches utilize a set of known active ligands to identify new molecules with similar properties. Methods include searching for compounds with similar 2D fingerprints, 3D shapes, or pharmacophore models. This approach was part of a collaborative effort that identified a 2-aryl-4-aminoquinazoline series for treating Trypanosoma cruzi infection. acs.org
These screening methods have proven effective in narrowing down vast chemical libraries to a manageable number of promising candidates for further experimental testing. researchgate.netnih.gov
In Silico Prediction of ADME-Relevant Molecular Descriptors
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics. nih.gov
For trifluoromethylated quinazolines, computational models can predict several key ADME-relevant descriptors:
Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is critical for absorption.
Metabolic Stability: The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In silico tools can predict potential sites of metabolism by cytochrome P450 enzymes.
Several online platforms and software packages are available to calculate these descriptors, providing a comprehensive ADME profile that guides the selection and optimization of lead compounds. researchgate.netresearchgate.netmdpi.com
Future Directions and Emerging Research Avenues for 8 Trifluoromethyl Quinazolin 2 Amine
Development of Next-Generation Synthetic Strategies for Complex Analogues
The future synthesis of analogues based on the 8-(Trifluoromethyl)quinazolin-2-amine core will focus on creating more complex, potent, and specific molecules. Modern synthetic methodologies will be crucial for accessing novel chemical space and developing structurally diverse libraries for biological screening. nih.gov A key approach will be the application of molecular hybridization, which combines the quinazoline (B50416) scaffold with other known pharmacophores to produce hybrid compounds with potentially synergistic or multi-target activities. rsc.orgnih.govnih.gov
Advanced synthetic techniques are expected to play a pivotal role. These include:
Microwave-Assisted Synthesis: This technique can accelerate reaction times, increase yields, and provide access to compounds that are difficult to synthesize using conventional heating methods. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for creating complex carbon-carbon and carbon-nitrogen bonds, allowing for the precise installation of various substituents on the quinazoline ring. nih.gov
Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for scalable synthesis, which is critical for later stages of drug development.
These strategies will enable the systematic exploration of the structure-activity relationships (SAR) around the this compound core, leading to the identification of next-generation drug candidates. nih.govresearchgate.net
Table 1: Next-Generation Synthetic Strategies
| Strategy | Description | Potential Advantages for Analogue Synthesis |
|---|---|---|
| Molecular Hybridization | Covalently linking the this compound scaffold with other pharmacologically active moieties (e.g., triazoles, oxadiazoles). rsc.orgnih.gov | Creation of multi-target ligands, improved potency, novel mechanisms of action. |
| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to heat reactions. nih.gov | Rapid reaction optimization, increased yields, reduced side products, access to novel chemical structures. |
| Metal-Catalyzed Cross-Coupling | Employing catalysts (e.g., Palladium) to form new C-C and C-N bonds. nih.gov | High efficiency and functional group tolerance for creating diverse libraries of analogues. |
| Combinatorial Chemistry | Systematically creating a large number of different but structurally related molecules. | Rapid generation of extensive compound libraries for high-throughput screening. |
Discovery of Novel Biological Targets and Polypharmacology Approaches
The quinazoline and quinazolinone scaffolds are known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comsemanticscholar.orgsemanticscholar.org This inherent promiscuity suggests that this compound and its future analogues are likely to interact with multiple biological targets, a concept known as polypharmacology. nih.gov While traditional drug discovery has often followed the "one drug, one target" paradigm, there is growing recognition that complex diseases like cancer are better treated with agents that modulate multiple pathways simultaneously. rsc.org
Future research will focus on systematically screening this compound against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, to uncover novel therapeutic applications. For instance, various quinazoline derivatives have been identified as potent inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology. nih.govmdpi.com Other research has pointed to quinazolines as inhibitors of bromodomain-containing protein 4 (BRD4) and Werner (WRN) helicase, indicating potential in cancer and inflammatory diseases. nih.govresearchgate.net Identifying a unique polypharmacological profile for this compound could lead to first-in-class therapies with improved efficacy and a reduced likelihood of drug resistance.
Table 2: Potential Novel Biological Targets for this compound Analogues
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, Aurora Kinases, PI3K nih.govmdpi.commdpi.com | Oncology |
| Epigenetic Targets | Bromodomain-containing protein 4 (BRD4), Histone Deacetylases (HDACs) researchgate.netnih.gov | Oncology, Inflammation |
| DNA Maintenance Enzymes | Topoisomerase II, Werner Helicase (WRN) nih.govnih.gov | Oncology |
| Microbial Enzymes | Dihydrofolate Reductase (DHFR) nih.gov | Infectious Diseases |
| Immune Checkpoints | Programmed cell death-ligand 1 (PD-L1) nih.gov | Immuno-oncology |
Advanced Mechanistic Studies through Omics Technologies and High-Resolution Structural Biology
A deep understanding of a compound's mechanism of action is critical for its development into a safe and effective drug. Future research on this compound will employ a suite of advanced technologies to elucidate its cellular effects at a molecular level.
Omics Technologies: These high-throughput methods provide a global view of cellular processes.
Genomics and Transcriptomics (RNA-seq) can identify changes in gene expression patterns induced by the compound, revealing the cellular pathways it modulates.
Proteomics can identify the proteins that directly bind to the compound or whose expression levels change upon treatment.
Metabolomics can analyze changes in cellular metabolites, providing a functional readout of the compound's impact on cellular biochemistry.
The integration of these "omics" datasets, often referred to as systems biology, can build a comprehensive picture of the compound's mechanism of action and help identify biomarkers for patient stratification. researchgate.net
High-Resolution Structural Biology: Techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) will be essential for visualizing the precise interactions between this compound analogues and their protein targets. acs.org Obtaining high-resolution structures of the ligand-protein complex provides invaluable insights for structure-based drug design, allowing medicinal chemists to rationally design modifications that improve binding affinity and selectivity. acs.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govmdpi.com These computational tools will be indispensable in advancing the development of this compound.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of quinazoline analogues with their biological activity. acs.orgnih.gov These models can then be used to virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis and testing. slideshare.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning the underlying chemical rules from existing databases, these models can propose novel this compound analogues with optimized potency, selectivity, and pharmacokinetic profiles. nih.govslideshare.net
ADMET Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial to avoid late-stage failures. AI models trained on large datasets of experimental ADMET data can provide reliable predictions for new analogues, guiding the selection of candidates with favorable drug-like properties. acs.org
Table 3: Application of AI/ML in the Development of this compound
| AI/ML Application | Description | Expected Outcome |
|---|---|---|
| Predictive QSAR Modeling | Using algorithms (e.g., Random Forest, Support Vector Machines) to model the relationship between chemical structure and biological activity. nih.govacs.org | Prioritization of high-potency compounds for synthesis; reduction in the number of compounds needing experimental testing. |
| Generative Models for De Novo Design | Employing deep learning techniques (e.g., Recurrent Neural Networks, Generative Adversarial Networks) to create novel chemical structures. slideshare.net | Discovery of novel, patentable analogues with improved properties. |
| ADMET/Physicochemical Property Prediction | Training models to predict properties like solubility, permeability, metabolic stability, and potential toxicity from molecular structure. acs.org | Early-stage deselection of compounds with poor drug-like properties, improving the success rate of development. |
| Virtual High-Throughput Screening (vHTS) | Using computational models to rapidly screen vast virtual libraries of compounds against a biological target. nih.gov | Identification of diverse and novel hit compounds for lead optimization. |
Collaborative Research Frameworks in Academic and Research Institutions
Advancing a promising chemical scaffold like this compound from a laboratory curiosity to a clinical candidate requires a multi-disciplinary and collaborative effort. The complexity and cost of modern drug discovery necessitate the formation of robust partnerships between academic institutions, research foundations, and pharmaceutical companies. mdpi.com
Future progress will depend on establishing collaborative frameworks that facilitate:
Open Innovation: Sharing data, chemical probes, and research tools among collaborating groups can accelerate the pace of discovery and avoid redundant efforts.
Public-Private Partnerships (PPPs): These partnerships can leverage the strengths of both sectors—the innovative basic research often conducted in academia and the drug development expertise and resources of the pharmaceutical industry.
Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, chemical synthesis, computational biology, pharmacology, and clinical medicine is essential to tackle the multifaceted challenges of drug development.
Such collaborative models will create a synergistic environment, pooling intellectual resources and financial investment to maximize the potential of the this compound scaffold and its derivatives for the benefit of patients.
Q & A
Q. How can mechanistic studies differentiate between on-target and off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
